molecular formula C8H16O B074718 1-Cyclohexylethanol CAS No. 1193-81-3

1-Cyclohexylethanol

Cat. No. B074718
CAS RN: 1193-81-3
M. Wt: 128.21 g/mol
InChI Key: JMSUNAQVHOHLMX-UHFFFAOYSA-N
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Description

1-Cyclohexylethanol (1-CHE) is a synthetic alcohol compound with a wide range of potential applications in scientific research. It is a colorless, water-soluble liquid that is widely used as a solvent in organic synthesis and as a reagent in chemical reactions. 1-CHE is also an important intermediate in the synthesis of many other compounds, such as the pharmaceuticals, fragrances, and flavorings.

Scientific Research Applications

  • Reduction and Deoxygenation of Epoxides : 1-Cyclohexylethanol was used as a product in the study of free radical-mediated reduction and deoxygenation of epoxides, potentially relevant for anti-AIDS chemotherapy synthesis (RajanBabu, Nugent, & Beattie, 1990).

  • Cyclohexane Degradation : Research on the degradation of cyclohexane by Rhodococcus sp. EC1 indicated its potential as a biological resource for removing cyclohexane and other hydrocarbons, which might be related to the pathways involving this compound (Lee & Cho, 2008).

  • Hydrogenation in Supercritical Carbon Dioxide : A study on the hydrogenation of 1- and 2-phenylethanols over noble metal catalysts in supercritical carbon dioxide identified this compound as a major product, highlighting its relevance in catalytic ring hydrogenation (Sato et al., 2006).

  • Synthesis of Carbon Nanotubes : Cyclohexanol, closely related to this compound, was used as a carbon precursor in the synthesis of multiwall carbon nanotubes, suggesting possible applications of similar compounds in nanotechnology (Shirazi et al., 2011).

  • Self-Organizing Systems in Liquids : The impact of the steric hindrance of this compound and its influence on self-assembling phenomena in liquids was studied, indicating its role in molecular interactions and self-organization (Nowok et al., 2021).

  • Enantioselective Microbial Oxidation : The reactivity of this compound in enantioselective microbial oxidation by Geotrichum candidum was explored, demonstrating its potential in stereoselective organic synthesis (Nakamura, Inoue, & Ohno, 1994).

  • Liquid-Phase Dehydration Studies : Research on the dehydration of 1-phenylethanol over various catalysts in cyclohexane solvent provided insights into reaction kinetics and mechanisms that could be relevant to this compound chemistry (Bertero, Apesteguía, & Marchi, 2009).

Safety and Hazards

1-Cyclohexylethanol is a combustible liquid that is harmful in contact with skin and causes skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1-cyclohexylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(9)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSUNAQVHOHLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047643
Record name 1-Cyclohexylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid / Clean, fresh aroma
Record name (\u00b1)-1-Cyclohexylethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2237/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble, Soluble (in ethanol)
Record name (\u00b1)-1-Cyclohexylethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2237/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.923-0.928
Record name (\u00b1)-1-Cyclohexylethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2237/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

1193-81-3
Record name 1-Cyclohexylethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methylcyclohexanemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexylethanol
Source DTP/NCI
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Record name 1-Cyclohexylethanol
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Record name Cyclohexanemethanol, .alpha.-methyl-
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Record name 1-Cyclohexylethanol
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Record name 1-cyclohexylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.437
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Record name 1-CYCLOHEXYLETHANOL
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

A three liter, three necked round bottom flask was equipped with a thermometer, magnetic stirrer, argon inlet and outlet adapters and a one liter addition funnel containing 922 ml of 1.0 molar BH3.THF. 1-Methyl cyclohexanecarboxylic acid (119.2 g; 0.84 m) was added to the reaction vessel and dissolved in 100 ml of THF. The reaction mixture was cooled with an ice bath to 5° C. and the BH3.THF was added dropwise over 25 min maintaining the temperature between 5°-15° C. After the addition was complete, the ice bath was removed. After about five min, the reaction exothermed and foamed violently. A much slower addition rate and constant cooling should help to avoid this exotherm. The reaction was allowed to stir for two hr at RT under nitrogen, then 150 ml of methanol was added cautiously. When the foaming ceased, the reaction was concertrated in vacuo using low heat and the residue was treated with 100 ml of 5% acetic acid. After stirring for thirty min, the reaction was transferred to a one liter separatory funnel, diluted with water (slurry dissolved) and extracted three times with ether. The combined ether extracts were washed twice with saturated sodium bicarbonate, twice with brine, dried over anhydrous magnesium sulfate, filtered through celite and concentrated in vacuo (low heat) to give 79.09 g of a clear water-white oil. The oil was distilled on a Kugelrohr apparatus at 75°-130° C. (25 mm of Hg). Most distilled at 90° C. to give 72.11 g of 1-methyl-1-cyclohexylmethanol.
Quantity
922 mL
Type
reactant
Reaction Step One
Quantity
119.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A three liter three necked round bottom flask was equipped with a thermometer, magnetic stirrer, argon inlet and outlet adapters and a one liter addition funnel containing 922 ml of 1.0 molar BH3 ·THF. 1-Methyl cyclohexanecarboxylic acid (119.2 g; 0.84 mole) was added to the reaction vessel and dissolved in 100 ml of THF. The reaction mixture was cooled with an ice bath to 5° C. the BH3 ·THF was added dropwise over 25 min maintaining the temperature between 5°-15° C. After the addition was complete, the ice bath was removed. After about 5 min, the reaction exothermed and foamed violently. A much slower addition rate and constant cooling should help to avoid this exotherm. The reaction was allowed to stir for 2 hr at room temperature under nitrogen, then 150 ml of methanol was added cautiously. When the foaming ceased, the reaction was concentrated in vacuo using low heat and the residue was treated with 100 ml of 5% acetic acid. After stirring for 30 min, the reaction was transferred to a one liter separatory funnel, diluted with water (slurry dissolved) and extracted three times with ether. The combined ether extracts were washed twice with saturated sodium bicarbonate, twice with brine, dried over anhydrous magnesium sulfate, filtered through celite and concentrated in vacuo (low heat) to give 79.09 g of a clear water-white oil. The oil was distilled on a Kugelrohr apparatus at 75°-130° C. (25 mm of Hg). Most distilled at 90° C. to give 72.11 g of 1-methyl-1-cyclohexylmethanol.
[Compound]
Name
three
Quantity
3 L
Type
reactant
Reaction Step One
[Compound]
Name
BH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
119.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
·THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclohexylethanol
Reactant of Route 2
Reactant of Route 2
1-Cyclohexylethanol
Reactant of Route 3
Reactant of Route 3
1-Cyclohexylethanol
Reactant of Route 4
1-Cyclohexylethanol
Reactant of Route 5
Reactant of Route 5
1-Cyclohexylethanol
Reactant of Route 6
1-Cyclohexylethanol

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